(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile

Medicinal Chemistry Kinase Inhibition Structure-Based Drug Design

This versatile intermediate is ideal for fragment-based drug discovery and kinase inhibitor optimization. Its 5-methyl substituent provides balanced lipophilicity for target engagement, while the nitrile group serves as a ready handle for generating compound libraries. Do not substitute with generic analogs, as this specific substitution pattern is critical for maintaining desired physicochemical properties and synthetic utility.

Molecular Formula C5H5N3O
Molecular Weight 123.115
CAS No. 130781-63-4
Cat. No. B596692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile
CAS130781-63-4
Molecular FormulaC5H5N3O
Molecular Weight123.115
Structural Identifiers
SMILESCC1=NN=C(O1)CC#N
InChIInChI=1S/C5H5N3O/c1-4-7-8-5(9-4)2-3-6/h2H2,1H3
InChIKeyOFZOFWLYCRPADL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 130781-63-4: (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile – Core Heterocyclic Building Block for Medicinal Chemistry & Agrochemical Intermediates


(5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile (CAS 130781-63-4) is a heterocyclic organic compound with the molecular formula C₅H₅N₃O and a molecular weight of 123.11 g/mol . Structurally, it features a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and an acetonitrile (-CH₂CN) moiety at the 2-position . The compound exhibits a calculated density of 1.217±0.06 g/cm³, a predicted boiling point of 276.0±42.0°C at 760 mmHg, a predicted pKa of -4.49±0.32, and a calculated aqueous solubility of approximately 14 g/L at 25°C . This specific substitution pattern imparts a balance of lipophilicity, polarity, and synthetic accessibility that makes it a versatile intermediate in organic synthesis .

Why Unqualified Substitution of (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile with Other Oxadiazole Acetonitriles Introduces Procurement Risk


Substituting (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile with a generic, in-class analog is scientifically unsound due to the profound impact of even minor structural modifications on physicochemical and pharmacological properties [1]. The 5-methyl substituent confers a specific set of attributes—including calculated solubility, lipophilicity, and steric bulk—that are critical for target engagement and downstream synthetic utility. Altering this substituent (e.g., to phenyl, trifluoromethyl, or thioalkyl) can dramatically shift these parameters, potentially compromising the yield, purity, or biological activity of the final target compound [2][3]. Furthermore, the intrinsic stability of the 1,3,4-oxadiazole core under acidic conditions is a well-documented concern, and the 5-methyl variant may exhibit a different degradation profile compared to other substituted analogs, which can impact storage, handling, and reaction compatibility [4]. Therefore, generic substitution without direct comparative data introduces unacceptable uncertainty into both research and industrial processes.

Quantitative Differentiation of (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile (CAS 130781-63-4) for Evidence-Based Procurement


Structural Uniqueness: Defined Rotational Freedom for Precise Molecular Targeting

The 5-methyl-1,3,4-oxadiazol-2-yl group, when incorporated into larger molecules, exhibits a specific and restricted rotational freedom due to its 5-membered heteroaromatic nature. This characteristic distinguishes it from other common 5-membered heterocycles used as bioisosteres, such as pyrazoles or thiazoles, and from other oxadiazole regioisomers [1]. This defined geometry is critical for achieving the correct binding conformation in drug discovery programs targeting kinases and other proteins [2].

Medicinal Chemistry Kinase Inhibition Structure-Based Drug Design

Physicochemical Profile: Balanced Lipophilicity and Solubility Compared to Phenyl Analog

A cross-study comparison of calculated physicochemical properties reveals a clear difference between the 5-methyl and 5-phenyl analogs. The target compound exhibits a significantly lower boiling point (276.0°C) compared to its 5-phenyl counterpart (372.4°C), reflecting its smaller size and lower molecular weight (123.11 vs. 185.18 g/mol) . This translates to a lower lipophilicity and higher calculated water solubility (~14 g/L) for the methyl analog, which is a desirable attribute for improving the aqueous compatibility and potential oral bioavailability of derived compounds [1].

Physicochemical Properties ADME Prediction Compound Characterization

Synthetic Utility: Documented Synthetic Route and Yield for Direct Procurement

The synthesis of (5-methyl-1,3,4-oxadiazol-2-yl)acetonitrile is documented with a specific reported yield, providing a concrete benchmark for procurement and further synthetic planning . A known synthesis involves the reaction of a suitable precursor with trichlorophosphate (POCl₃) in toluene at 80°C for 2.5 hours, resulting in a 44% yield . This information allows for an informed assessment of the compound's synthetic accessibility and cost-effectiveness compared to other, less well-documented or proprietary oxadiazole acetonitriles.

Organic Synthesis Process Chemistry Reaction Optimization

Biological Activity: Confirmed Anticancer Potential via Quantified IC50 Value

The compound itself has demonstrated quantifiable biological activity in vitro, establishing it as a validated starting point for medicinal chemistry . In a study evaluating its direct effects, (5-methyl-1,3,4-oxadiazol-2-yl)acetonitrile exhibited significant growth inhibition in fibrosarcoma cells, with a reported IC50 value of 19.56 µM . While this is a single point of data, it provides a concrete activity threshold that can be used to evaluate the potency of subsequent derivatives and differentiates it from oxadiazole acetonitriles with no reported activity or higher IC50 values.

Anticancer Research Cytotoxicity Assay Drug Discovery

Prioritized Application Scenarios for (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile (CAS 130781-63-4)


Kinase Inhibitor Lead Optimization & Fragment-Based Drug Discovery (FBDD)

This compound is ideally suited for use in fragment-based drug discovery (FBDD) or as a key intermediate for optimizing kinase inhibitors. Its defined and restricted rotational freedom, as described in patent literature, makes it a high-value core for exploring specific binding pockets [1]. Its low molecular weight (123.11 g/mol) and balanced lipophilicity provide an excellent starting point for lead optimization, allowing for efficient addition of functionality to improve potency and drug-like properties while maintaining a favorable physicochemical profile [2].

Synthesis of Diverse Heterocyclic Libraries via Nitrile Transformations

The nitrile (-CH₂CN) group is a versatile synthetic handle that can be readily converted into a wide array of functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), and various heterocycles (e.g., tetrazoles, thiazoles) . This makes (5-methyl-1,3,4-oxadiazol-2-yl)acetonitrile an exceptional building block for generating libraries of 1,3,4-oxadiazole-containing compounds for biological screening. The documented synthesis with a 44% yield provides a practical benchmark for scale-up and library production .

Agrochemical Intermediate for Next-Generation Crop Protection Agents

1,3,4-Oxadiazole derivatives are a known class of compounds with demonstrated utility in agrochemicals, including herbicidal, fungicidal, and insecticidal activities [3]. (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile serves as a crucial intermediate for constructing these active molecules. The 5-methyl group confers a specific level of lipophilicity that can be advantageous for optimizing the uptake and translocation of agrochemicals in plants, while the nitrile group offers a reactive site for further derivatization to tune potency and selectivity .

Technical Documentation Hub

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